molecular formula C11H7F3N2O B13153070 4-(Difluoromethoxy)-5-fluoro-3,3'-bipyridine

4-(Difluoromethoxy)-5-fluoro-3,3'-bipyridine

Cat. No.: B13153070
M. Wt: 240.18 g/mol
InChI Key: UPARGWXNIGIUNK-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-5-fluoro-3,3’-bipyridine is a chemical compound that belongs to the class of bipyridines, which are characterized by the presence of two pyridine rings This compound is of interest due to its unique structural features, which include the presence of difluoromethoxy and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-5-fluoro-3,3’-bipyridine typically involves multiple steps, starting from commercially available precursors. One common approach is to use a difluoromethylation reaction, where a difluoromethyl group is introduced into the molecule. This can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base like potassium carbonate . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, continuous flow processes are often employed to enhance efficiency and scalability. These methods involve the use of specialized reactors that allow for precise control over reaction parameters, such as temperature, pressure, and flow rates . This approach minimizes the risk of side reactions and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-5-fluoro-3,3’-bipyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of a catalyst or under microwave irradiation to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted bipyridines with different functional groups .

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-5-fluoro-3,3’-bipyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluoro substituents can enhance the compound’s binding affinity and selectivity for these targets. This interaction can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-5-fluoro-3,3’-bipyridine is unique due to its bipyridine core structure combined with the difluoromethoxy and fluoro substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H7F3N2O

Molecular Weight

240.18 g/mol

IUPAC Name

4-(difluoromethoxy)-3-fluoro-5-pyridin-3-ylpyridine

InChI

InChI=1S/C11H7F3N2O/c12-9-6-16-5-8(10(9)17-11(13)14)7-2-1-3-15-4-7/h1-6,11H

InChI Key

UPARGWXNIGIUNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2OC(F)F)F

Origin of Product

United States

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